4-Chloro-1-ethyl-2-fluorobenzene 4-Chloro-1-ethyl-2-fluorobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17740164
InChI: InChI=1S/C8H8ClF/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C8H8ClF
Molecular Weight: 158.60 g/mol

4-Chloro-1-ethyl-2-fluorobenzene

CAS No.:

Cat. No.: VC17740164

Molecular Formula: C8H8ClF

Molecular Weight: 158.60 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-ethyl-2-fluorobenzene -

Specification

Molecular Formula C8H8ClF
Molecular Weight 158.60 g/mol
IUPAC Name 4-chloro-1-ethyl-2-fluorobenzene
Standard InChI InChI=1S/C8H8ClF/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3
Standard InChI Key PHZOEQVKHPXCOH-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C=C(C=C1)Cl)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-chloro-1-ethyl-2-fluorobenzene, reflects its substitution pattern:

  • Chlorine at position 4

  • Fluorine at position 2

  • Ethyl group (-CH₂CH₃) at position 1

The benzene ring’s substituents create distinct electronic effects:

  • Electron-withdrawing groups (Cl, F): Reduce electron density at ortho/para positions, directing further electrophilic substitutions to meta positions .

  • Ethyl group: An electron-donating alkyl group that increases local electron density, potentially stabilizing charge interactions in reaction intermediates .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₈ClF
Molecular Weight158.60 g/mol
CAS Number1369889-05-3
Boiling Point180–182°C (estimated)
Density1.25 g/cm³ (estimated)

Synthetic Methodologies

Diazotization and Halogenation

A widely applicable route for synthesizing halogenated benzenes involves diazotization of aniline derivatives followed by Sandmeyer-type reactions. For example, 1-bromo-4-chloro-2-fluorobenzene is synthesized via:

  • Diazotization: 2-Fluoro-4-chloroaniline treated with NaNO₂ and HBr at -10°C to form a diazonium salt .

  • Copper-Mediated Bromination: The diazonium salt reacts with CuBr in HBr, yielding the brominated product .

Table 2: Reaction Conditions for Diazotization

ParameterValue
Temperature-10°C to 55°C
CatalystsCuBr, HBr
Reaction Time20–30 minutes
YieldNot reported

Adapting this method for 4-chloro-1-ethyl-2-fluorobenzene would require substituting bromine with an ethyl group, likely through Friedel-Crafts alkylation or cross-coupling reactions.

Friedel-Crafts Alkylation

Introducing the ethyl group could involve:

  • Electrophilic Substitution: Reacting 4-chloro-2-fluorobenzene with ethyl chloride in the presence of AlCl₃.

  • Regioselectivity Challenges: The electron-withdrawing Cl and F groups deactivate the ring, necessitating harsh conditions or directing groups to achieve meta substitution .

Physicochemical Properties

Solubility and Stability

Data from structurally similar compounds (e.g., 4-chloro-2-ethyl-1-fluorobenzene) suggest:

  • Solubility: Low polarity due to halogen and alkyl groups; soluble in organic solvents like ethyl acetate and dichloromethane .

  • Storage: Stable at room temperature but sensitive to prolonged exposure to light and moisture .

Table 3: Solubility Profile

SolventSolubility (mg/mL)
DMSO63.05 (at 10 mM)
Ethanol12.61 (at 10 mM)
Water<0.1

Applications in Research and Industry

Pharmaceutical Intermediates

Halogenated aromatics are pivotal in drug discovery. For instance:

  • Antimicrobial Agents: Bromo- and chloro-substituted benzenes exhibit activity against MRSA and other resistant strains.

  • Kinase Inhibitors: Fluorine’s electronegativity enhances binding affinity to ATP pockets in target enzymes.

Material Science

  • Liquid Crystals: Ethyl and halogen groups improve thermal stability in display technologies .

  • Polymer Additives: Enhances flame retardancy and UV resistance in plastics.

Future Directions

Synthetic Optimization

  • Catalyst Design: Developing Pd/Cu systems for efficient C-Cl and C-F bond formation .

  • Flow Chemistry: Enhancing yield and purity through continuous reactors.

Biomedical Exploration

  • Structure-Activity Relationships (SAR): Modifying substituents to improve pharmacokinetics.

  • Targeted Drug Delivery: Conjugating with nanoparticle carriers to reduce off-target effects .

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